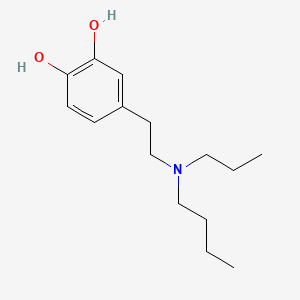

Propylbutyldopamine

Description

Propylbutyldopamine is a synthetic dopamine receptor agonist with selective affinity for dopamine D2 receptors. It has been studied extensively for its hemodynamic effects, particularly in cardiovascular and peripheral vascular systems. Unlike endogenous dopamine, which non-selectively activates D1 and D2 receptors, this compound exhibits a pronounced peripheral vasodilatory effect, reducing total peripheral vascular resistance (TPR) while maintaining moderate inotropic activity . Its structural modifications, including the addition of a propylbutyl side chain, enhance receptor specificity and metabolic stability compared to dopamine derivatives .

Properties

CAS No. |

71800-28-7 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H25NO2/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13/h6-7,12,17-18H,3-5,8-11H2,1-2H3 |

InChI Key |

RGTAZIDCEVLAOJ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCC)CCC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCCN(CCC)CCC1=CC(=C(C=C1)O)O |

Other CAS No. |

71800-28-7 |

Related CAS |

57464-71-8 (hydrochloride) |

Synonyms |

N-n-propyl-N-n-butyl-beta-(3,4-dihydroxyphenyl)ethylamine N-n-propyl-N-n-butyl-beta-dopamine N-n-propyl-N-n-butyl-beta-dopamine hydrochloride N-n-propyl-N-n-butyl-beta-dopamine hydroiodide N-PBDA propylbutyldopamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor Specificity and Mechanism of Action

Propylbutyldopamine primarily targets D2 receptors, distinguishing it from agonists like fenoldopam (D1-selective) and dopamine (non-selective). Key differences include:

- Fenoldopam: A D1 agonist with potent coronary and cardiac effects, increasing coronary flow (CF) and cardiac output via β-receptor-mediated pathways. Its inotropic effects are stronger than this compound’s but less effective in reducing TPR .

- Apomorphine and Bromocriptine: D2 agonists like this compound, but with central nervous system (CNS) penetration.

- SKF 38393 : A D1 agonist that failed to maintain self-administration in monkeys, highlighting the behavioral relevance of D2 receptors in reward pathways .

Hemodynamic and Therapeutic Profiles

Key Findings :

- This compound’s peripheral potency exceeds its cardiac effects, making it suitable for reducing afterload in heart failure without excessive tachycardia .

- In contrast, fenoldopam’s D1 agonism directly enhances coronary flow, but its systemic vasodilation is less pronounced .

- Dopamine’s non-selectivity limits its utility in conditions requiring precise receptor modulation, such as hypertension with coronary insufficiency .

Behavioral and Pharmacokinetic Differences

- Self-Administration: this compound, apomorphine, and bromocriptine maintained self-administration in rhesus monkeys, implicating D2 receptors in reinforcing behavior.

- Metabolism : this compound’s structural modifications confer longer plasma half-life compared to dopamine, though exact pharmacokinetic data remain less documented than for bromocriptine or apomorphine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.